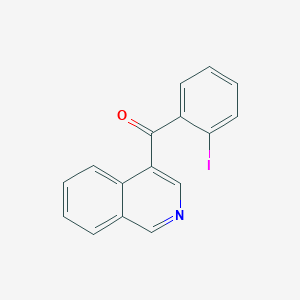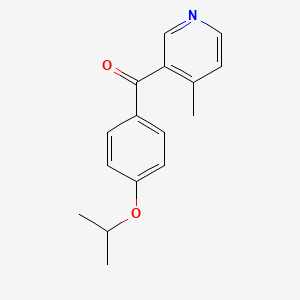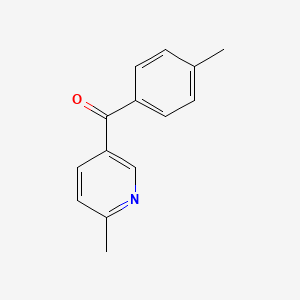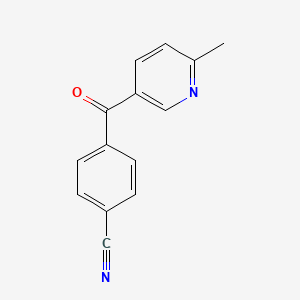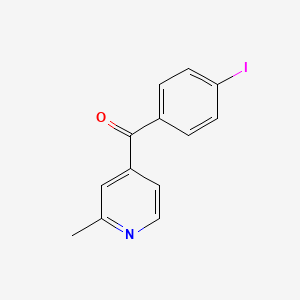
4-(4-Iodobenzoyl)-2-methylpyridine
説明
“4-(4-Iodobenzoyl)-2-methylpyridine” is a chemical compound that has gained attention in the field of scientific research. It is related to “4-Iodobenzoyl chloride”, which is employed in the preparation of pyrroles by reaction with imines and acetylenes mediated by isocyanides using palladium catalysis .
Synthesis Analysis
The synthesis of compounds related to “4-(4-Iodobenzoyl)-2-methylpyridine” has been studied. For instance, “4-Iodobenzoyl chloride” has been used in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, potential human dopamine D4 antagonists . A paper titled “Synthesis and Ligand Binding Studies of 4′‐Iodobenzoyl Esters of Tropanes and Piperidines at the Dopamine Transporter” provides more insights into the synthesis of related compounds .
Chemical Reactions Analysis
“4-Iodobenzoyl chloride” is known to react with imines and acetylenes mediated by isocyanides using palladium catalysis . It is also used in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides .
科学的研究の応用
Supramolecular Associations in Organic Acid–Base Salts : Research involving molecules similar to 4-(4-Iodobenzoyl)-2-methylpyridine, like 2-amino-4-methylpyridinium salts, highlights their role in forming supramolecular associations. These compounds, obtained from the self-assembly of corresponding acids with 2-amino-4-methylpyridine, show significant noncovalent interactions in crystal packing, which is crucial in supramolecular chemistry (Khalib, Thanigaimani, Arshad, & Razak, 2014).
Formation of Molecular Salts and Hydrogen Bonding : The research on 2-amino-4-methylpyridinium 2-nitrobenzoate, a compound related to 4-(4-Iodobenzoyl)-2-methylpyridine, reveals insights into the formation of molecular salts and hydrogen bonding. The study showed that these salts form chains and networks through N—H⋯O hydrogen bonds, demonstrating the importance of noncovalent interactions in molecular structures (Muralidharan, Elavarasu, Srinivasan, Gopalakrishnan, & Velmurugan, 2013).
Structural and Coordination Chemistry : Studies on metal complexes, such as those derived from 2-amino-4-methylpyridine, illustrate the application of 4-(4-Iodobenzoyl)-2-methylpyridine analogs in structural and coordination chemistry. These complexes, which can include various metal ions, reveal diverse magnetic, spectral, and electrochemical properties, indicating potential applications in materials science and catalysis (Gagne, Marritt, Marks, & Siegl, 1981).
Crystal Engineering and Hydrogen/Halogen Bonds : Research on complexes involving iodopyridines, related to 4-(4-Iodobenzoyl)-2-methylpyridine, contributes significantly to crystal engineering. These studies focus on the formation of molecular tapes mediated by hydrogen and halogen bonds, which are pivotal for designing new crystalline materials (Saha, Nangia, & Jaskólski, 2005).
Crystal Structure of Analogous Compounds : The crystal structure analysis of compounds like 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid, which shares structural similarities with 4-(4-Iodobenzoyl)-2-methylpyridine, provides insights into bond distances, angles, and the impact of steric strain in molecular design (Loll, Garavito, Carrell, & Carrell, 1996).
特性
IUPAC Name |
(4-iodophenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-8-11(6-7-15-9)13(16)10-2-4-12(14)5-3-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPJATZUQHEQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Iodobenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



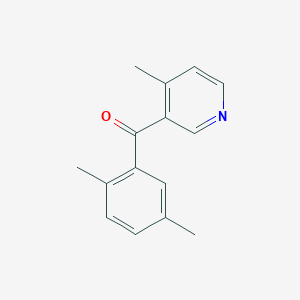
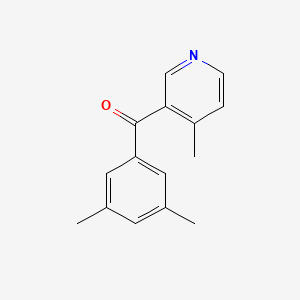
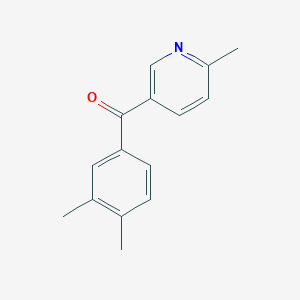
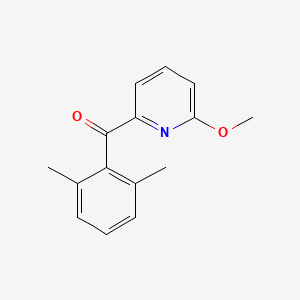
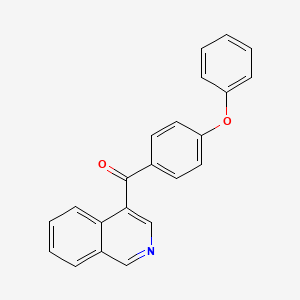
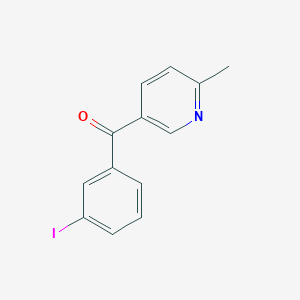
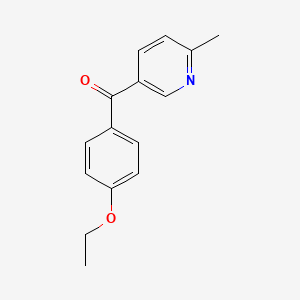
![1-Benzyl-1,2-dimethyl-1H-benzo[e]indole](/img/structure/B1392207.png)
![[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride](/img/structure/B1392209.png)
